molecular formula C19H22BrNO3 B2726187 2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide CAS No. 1796946-17-2

2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide

Cat. No.: B2726187
CAS No.: 1796946-17-2
M. Wt: 392.293
InChI Key: SZRYTTHZGPDXJM-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methoxy group, and a phenylbutyl group attached to the benzamide core

Scientific Research Applications

2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

Benzamide derivatives can cause skin and eye irritation, and may be harmful if swallowed or inhaled . Proper safety measures should be taken when handling these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide typically involves multiple steps:

    Bromination: The starting material, 5-methoxybenzamide, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.

    Alkylation: The brominated intermediate is then subjected to alkylation with 2-methoxy-2-phenylbutyl chloride in the presence of a base such as potassium carbonate or sodium hydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-methoxybenzamide
  • 2-bromo-5-methoxy-N,N-dimethylbenzylamine
  • 2-bromo-5-methoxybenzaldehyde

Uniqueness

2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide is unique due to the presence of the 2-methoxy-2-phenylbutyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO3/c1-4-19(24-3,14-8-6-5-7-9-14)13-21-18(22)16-12-15(23-2)10-11-17(16)20/h5-12H,4,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRYTTHZGPDXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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